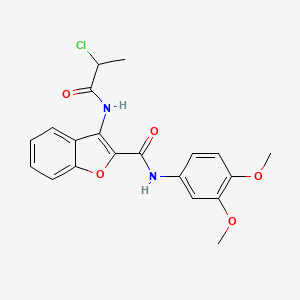
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide (CPB) is an organic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CPB is an amide derivative of the benzofuran class of compounds, which are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. CPB has been studied for its potential to act as a novel anti-inflammatory agent and for its potential to be used in the development of new drugs for the treatment of various diseases.
科学的研究の応用
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its potential applications in medicinal chemistry. In particular, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its anti-inflammatory and antioxidant properties, as well as its potential to be used in the development of new drugs for the treatment of various diseases. 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to possess both anti-inflammatory and antioxidant activities, suggesting that it may be useful in the treatment of inflammatory diseases and oxidative stress-related disorders. In addition, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to possess anti-cancer properties, suggesting that it may be useful in the development of new drugs for the treatment of cancer.
作用機序
The exact mechanism of action of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is not yet fully understood. However, it is believed that 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide exerts its anti-inflammatory and antioxidant activities by modulating the activity of certain enzymes and proteins involved in the inflammatory response. In particular, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF)-α and interleukin (IL)-6, as well as the production of reactive oxygen species (ROS). 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has also been found to modulate the activity of nuclear factor-κB (NF-κB), a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to possess a range of biochemical and physiological effects. In particular, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as the production of ROS. 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has also been found to modulate the activity of NF-κB, a transcription factor involved in the regulation of inflammatory responses. In addition, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide has been found to inhibit the growth of certain cancer cell lines, suggesting that it may be useful in the development of new drugs for the treatment of cancer.
実験室実験の利点と制限
The advantages of using 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in laboratory experiments include its high solubility in aqueous solutions, its stability in aqueous solutions, and its low toxicity. These features make 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide an ideal compound for use in laboratory experiments. However, there are some limitations to using 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in laboratory experiments. For example, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a relatively new compound and its exact mechanism of action is not yet fully understood. In addition, 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide is a relatively expensive compound, which may limit its use in some laboratory experiments.
将来の方向性
Given the potential of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide as a novel anti-inflammatory agent and its potential to be used in the development of new drugs for the treatment of various diseases, there are several potential future directions for research. These include further investigation of the exact mechanism of action of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide, as well as the development of new methods for synthesizing 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide. In addition, further research is needed to determine the efficacy of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in the treatment of various diseases, as well as its potential side effects. Finally, further research is needed to determine the potential applications of 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in other fields, such as food science and agriculture.
合成法
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized through the reaction of 2-chloropropionamide and 3,4-dimethoxyphenyl-1-benzofuran-2-carboxylic acid in the presence of an acid catalyst. The reaction proceeds through a nucleophilic substitution mechanism, in which the 2-chloropropionamide acts as a nucleophile and the carboxylic acid acts as an electrophile. The reaction is conducted at room temperature and yields 3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide in high yield.
特性
IUPAC Name |
3-(2-chloropropanoylamino)-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c1-11(21)19(24)23-17-13-6-4-5-7-14(13)28-18(17)20(25)22-12-8-9-15(26-2)16(10-12)27-3/h4-11H,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKCUJBRDCLIIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chloropropanamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methylbenzamido)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B6490356.png)
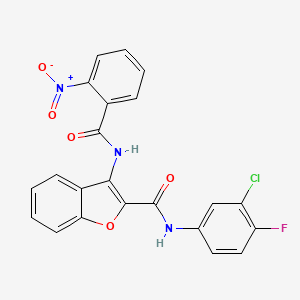
![N-{2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6490377.png)
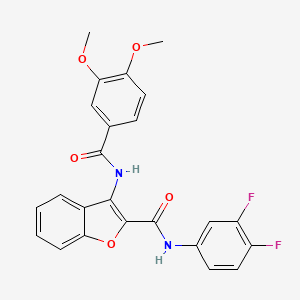
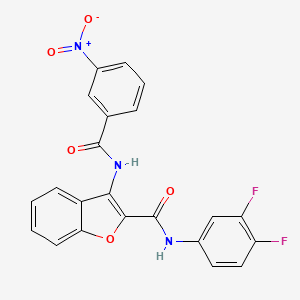
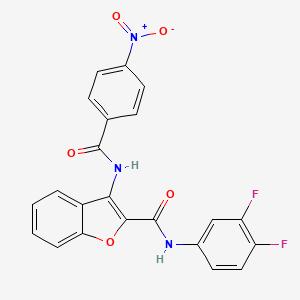
![N-(3,4-dimethylphenyl)-3-[2-(naphthalen-1-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490406.png)
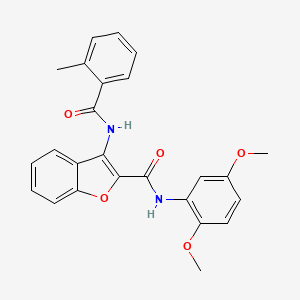
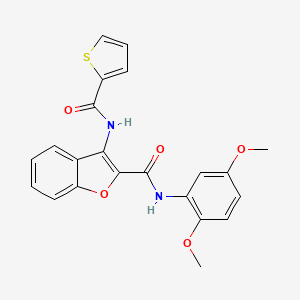


![N-(3,4-dimethoxyphenyl)-3-[2-(4-fluorophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490453.png)
![N-(3,4-dimethoxyphenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B6490460.png)
![2-{[6-(benzylamino)pyridazin-3-yl]sulfanyl}-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B6490462.png)